Pglu-asp dkp

Description

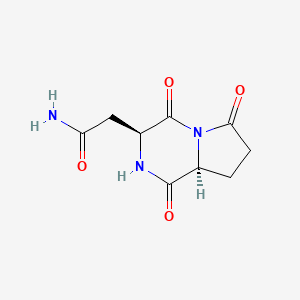

Structure

3D Structure

Properties

CAS No. |

151367-95-2 |

|---|---|

Molecular Formula |

C9H11N3O4 |

Molecular Weight |

225.204 |

IUPAC Name |

2-[(3S,8aS)-1,4,6-trioxo-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazin-3-yl]acetamide |

InChI |

InChI=1S/C9H11N3O4/c10-6(13)3-4-9(16)12-5(8(15)11-4)1-2-7(12)14/h4-5H,1-3H2,(H2,10,13)(H,11,15)/t4-,5-/m0/s1 |

InChI Key |

ZNCJOFLZDKGPTL-WHFBIAKZSA-N |

SMILES |

C1CC(=O)N2C1C(=O)NC(C2=O)CC(=O)N |

Synonyms |

pyroglutamylasparagine diketopiperazine |

Origin of Product |

United States |

Synthetic Methodologies for Pglu Asp Dkp and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for Diketopiperazines

Solid-phase peptide synthesis (SPPS) is a cornerstone in the creation of peptides and has been adapted for the synthesis of diketopiperazines. obu.edu This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. obu.edu

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used in SPPS. chempep.com However, a notorious and often unavoidable side reaction during Fmoc-based SPPS is the formation of diketopiperazines. chempep.comacs.orgnih.gov This occurs when the N-terminal amino group of a dipeptide attached to the resin attacks the ester linkage to the resin, leading to cleavage from the support and cyclization to form a DKP. chempep.comresearchgate.net This process is particularly pronounced with sequences containing proline or glycine (B1666218) at the C-terminus. sigmaaldrich.com The basic conditions required for Fmoc group removal, typically using piperidine (B6355638), can facilitate this intramolecular cyclization. acs.orgiris-biotech.denih.gov

The propensity for DKP formation is highly sequence-dependent. acs.orgnih.gov For instance, during the synthesis of the peptide drug Tirzepatide, significant DKP formation was observed at the Fmoc-Pro-Pro-Ser-resin stage. acs.orgresearchgate.net This unwanted side reaction can lead to a significant reduction in the yield of the desired linear peptide. iris-biotech.de

Several strategies have been developed to minimize or prevent the unwanted formation of diketopiperazines during SPPS.

Use of Bulky Resins: Employing sterically hindered resins, such as 2-chlorotrityl chloride resin, can physically impede the back-biting cyclization reaction. chempep.comresearchgate.netsigmaaldrich.com The bulk of the trityl linker reduces the accessibility of the N-terminal amine to the resin linkage. sigmaaldrich.com

Dipeptide Coupling: Instead of a stepwise addition of single amino acids, a pre-formed Fmoc-dipeptide can be coupled to the resin. iris-biotech.denih.gov This bypasses the dipeptide stage on the resin where DKP formation is most likely to occur. nih.gov However, this approach carries a risk of epimerization at the C-terminal amino acid of the dipeptide if it is not glycine or proline. chempep.com

Modified Deprotection Conditions: Altering the conditions for Fmoc removal can significantly suppress DKP formation. nih.gov This includes using lower concentrations of piperidine, alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402), or replacing piperidine with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). acs.orgnih.goviris-biotech.de A study showed that a solution of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) drastically reduced DKP formation compared to the standard 20% piperidine in dimethylformamide (DMF). acs.orgnih.gov

Alternative Protecting Groups: In some cases, replacing the Fmoc group with an alternative Nα-protecting group, such as the Bsmoc group, has been shown to eliminate DKP formation. nih.govresearchgate.net

| Mitigation Strategy | Mechanism | Key Findings/Examples |

| Bulky Resins | Steric hindrance prevents intramolecular cyclization. | Use of 2-chlorotrityl chloride resin or NovaSyn® TGT resin is recommended, especially for C-terminal Gly or Pro. sigmaaldrich.com |

| Dipeptide Coupling | Bypasses the vulnerable dipeptide stage on the resin. | Effective but carries a risk of racemization for most amino acids except Gly and Pro. chempep.comnih.gov |

| Modified Deprotection | Reduces the basicity or alters the mechanism of Fmoc removal. | A 2% DBU, 5% piperazine/NMP solution significantly reduced DKP formation. acs.orgnih.gov Lowering piperidine concentration and temperature also helps. nih.gov |

| Alternative Protecting Groups | Eliminates the base-labile nature of the Fmoc group that promotes cyclization. | Bsmoc-protected amino acids have been used to eliminate DKP byproducts in the synthesis of Tirzepatide. nih.govresearchgate.net |

This table provides an interactive summary of strategies to mitigate diketopiperazine formation in SPPS.

The synthesis of Pglu-Asp DKP specifically involves the formation of a pyroglutamic acid (pGlu) residue. Pyroglutamic acid is a cyclic lactam of glutamic acid. thieme-connect.de The synthesis of the linear dipeptide precursor, pGlu-Asp, can be achieved on a solid support. The pGlu residue can be introduced by coupling N-protected pyroglutamic acid. thieme-connect.de Alternatively, an N-terminal glutamine residue can be cyclized to pGlu. d-nb.info

Following the assembly of the linear dipeptide on the resin, the peptide is cleaved from the support. The subsequent cyclization to form the diketopiperazine ring can be induced under various conditions. For example, a method for preparing 2,6-diketopiperazines involves intramolecular cyclization under basic conditions of a secondary amide nitrogen onto a benzyl (B1604629) ester. nih.gov In solid-phase synthesis, a "cyclocleavage" strategy can be employed where the cyclization and cleavage from the resin occur simultaneously. nih.gov In the synthesis of relaxin, DKP cyclization was achieved in a phosphate (B84403) buffer at pH 7.0 and 56°C. d-nb.inforesearchgate.net

Solution-Phase Synthesis Techniques for Diketopiperazine Scaffolds

While SPPS is a powerful tool, solution-phase synthesis offers an alternative for the production of diketopiperazines. nih.govgoogle.com These methods typically involve the cyclization of a linear dipeptide ester. google.com The cyclization can be catalyzed by either acid or base, although acid catalysis is often preferred to minimize racemization. google.com

An efficient solution-phase synthesis of aza-diketopiperazines has been reported starting from Fmoc-L-Pro-OH and other Fmoc-L-amino acids. nih.govacs.org Another approach involves the intramolecular reaction of a dipeptide using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate cyclization. rsc.org

Chemoenzymatic Approaches to Diketopiperazine Production

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.govfrontiersin.org This approach can overcome some of the challenges of purely chemical methods, such as racemization and the need for multiple protection and deprotection steps. nih.gov

A one-pot chemoenzymatic method for the synthesis of a wide variety of DKPs has been developed. nih.gov This method utilizes the adenylation domain of tyrocidine synthetase A (TycA-A) to catalyze the formation of a dipeptide ester, which then undergoes spontaneous intramolecular cyclization to the DKP. nih.gov This process has been shown to produce over 128 different DKPs without racemization, with the cyclization step being pH-dependent and proceeding well in the pH range of 6.5-9.5. nih.gov

Furthermore, enzymes known as DKP tailoring enzymes can introduce further structural diversity into the DKP scaffold. frontiersin.org For example, the prenyltransferase NotF has been used for the C2 reverse prenyltransfer of brevianamide (B1173143) F (cyclo(L-Trp-L-Pro)). chemrxiv.orgosti.govnih.gov This highlights the potential for creating complex DKP analogues through biocatalysis.

| Enzyme | Function | Application in DKP Synthesis |

| TycA-A (adenylation domain) | Catalyzes dipeptide ester formation. | One-pot synthesis of various DKPs via dipeptide ester formation followed by cyclization. nih.gov |

| NotF (prenyltransferase) | Catalyzes C2 reverse prenyltransfer. | Synthesis of prenylated DKP indole (B1671886) alkaloids. chemrxiv.orgosti.govnih.gov |

| BvnB (flavin monooxygenase) | Oxidative cyclization. | Used in a one-pot cascade with NotF for the synthesis of (-)-eurotiumin A. chemrxiv.orgosti.gov |

This interactive table showcases enzymes used in the chemoenzymatic synthesis of diketopiperazines.

Stereochemical Control and Chirality in Diketopiperazine Synthesis

Maintaining and controlling the stereochemistry of the constituent amino acids is a critical aspect of DKP synthesis. researchgate.netbeilstein-journals.orgwikipedia.org The chiral integrity of the starting amino acids must be preserved throughout the synthetic sequence.

In SPPS, racemization can occur during the activation of amino acids for coupling. chempep.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, can help to suppress racemization. chempep.com When using dipeptide coupling as a strategy to avoid DKP formation, there is a risk of epimerization at the C-terminal residue of the dipeptide. chempep.com

Solution-phase methods also present challenges for stereochemical control. Base-catalyzed cyclizations are known to be associated with racemization problems. google.com Therefore, careful selection of reaction conditions is crucial.

Asymmetric synthesis strategies have been developed to achieve high stereochemical control. For instance, the intramolecular Tsuji–Trost reaction of Ugi adducts has been used for the catalytic asymmetric synthesis of spiro-diketopiperazines in high yield and enantioselectivity. acs.org Mechanochemical methods, such as ball milling, have also been employed for the stereoselective synthesis of Pro-Pro diketopiperazines. beilstein-journals.org Chemoenzymatic methods offer excellent stereocontrol, as enzymes are inherently chiral and typically catalyze reactions with high stereospecificity. nih.gov

Structural Elucidation and Conformational Analysis of Pglu Asp Dkp

Advanced Spectroscopic Methods for Structure Determination

Spectroscopic techniques are paramount in elucidating the molecular architecture of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the atomic composition, bonding, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Pglu-Asp DKP. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of magnetically active nuclei.

In ¹H NMR, the chemical shifts, multiplicities, and coupling constants of proton signals offer insights into the connectivity of atoms. For this compound, distinct signals would be expected for the protons on the alpha-carbons of both amino acid residues, as well as the protons of the pyrrolidone ring and the aspartic acid side chain. The number of signals and their splitting patterns would confirm the presence of these structural motifs.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbons in the diketopiperazine ring are particularly diagnostic, typically appearing in the range of 165-175 ppm.

Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound This table is a theoretical prediction and not based on experimental data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| pGlu α-CH | 4.1 - 4.3 | 55 - 58 |

| pGlu β-CH₂ | 2.1 - 2.4 | 25 - 28 |

| pGlu γ-CH₂ | 2.4 - 2.6 | 29 - 32 |

| pGlu C=O (amide) | - | 175 - 178 |

| pGlu C=O (DKP) | - | 168 - 172 |

| Asp α-CH | 4.5 - 4.7 | 50 - 53 |

| Asp β-CH₂ | 2.8 - 3.0 | 36 - 39 |

| Asp C=O (side chain) | - | 171 - 174 |

| Asp C=O (DKP) | - | 167 - 171 |

| NH (pGlu) | 7.5 - 8.5 | - |

| NH (Asp) | 7.8 - 8.8 | - |

Data in this table is illustrative and derived from general knowledge of amino acid and peptide NMR data. amazonaws.comsigmaaldrich.comcarlroth.compitt.edupdx.edu

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula of this compound.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of diketopiperazines is often characteristic and can confirm the identity of the constituent amino acid residues. Common fragmentation pathways for DKPs include the cleavage of the diketopiperazine ring and the loss of side chains. For this compound, characteristic fragments would be expected from the loss of the aspartic acid side chain (CH₂COOH) and the opening of the pyroglutamyl ring. The analysis of these fragments allows for the confirmation of the amino acid sequence and the cyclic nature of the molecule.

While specific MS/MS data for this compound is not available, a general fragmentation pattern can be predicted.

Predicted Tandem MS Fragmentation for this compound This table illustrates general fragmentation patterns for diketopiperazines and is not based on specific experimental data for this compound.

| Fragment Ion (m/z) | Description |

| [M+H]⁺ | Protonated parent molecule |

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - CO]⁺ | Loss of carbon monoxide |

| [M+H - CO - H₂O]⁺ | Sequential loss of water and carbon monoxide |

| [M+H - pGlu residue]⁺ | Cleavage of the DKP ring with loss of the pyroglutamyl unit |

| [M+H - Asp residue]⁺ | Cleavage of the DKP ring with loss of the aspartyl unit |

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. nasa.govresearchgate.net The N-H stretching vibrations of the amide groups would appear in the region of 3200-3400 cm⁻¹. The most prominent features would be the amide I and amide II bands. The amide I band, primarily due to C=O stretching, is expected around 1650-1680 cm⁻¹ for the cis-peptide bonds in the DKP ring. gre.ac.ukbbk.ac.uk The amide II band, arising from N-H bending and C-N stretching, would be observed near 1500-1550 cm⁻¹. gre.ac.uk The carboxylic acid group in the aspartic acid side chain would also show a characteristic C=O stretch around 1700-1730 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the isolation, purification, and purity assessment of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification and purity analysis of diketopiperazines. kit.edunih.govacs.orgrsc.orgfoodandnutritionjournal.org Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like trifluoroacetic acid or formic acid), is commonly employed.

HPLC coupled with a UV detector is used for purity assessment. The absorbance is typically monitored at a low wavelength (e.g., 210-220 nm) where the peptide bond absorbs. The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. kit.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Diketopiperazines, being relatively polar, often require derivatization to increase their volatility for GC analysis. mdpi.comnih.govnorthwestern.edu

For this compound, the carboxylic acid and amide protons can be derivatized, for example, by silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or esterification followed by acylation. nih.govnorthwestern.edu These derivatization methods convert the polar functional groups into less polar and more volatile derivatives suitable for GC separation.

The derivatized this compound is then separated on a GC column, and the eluting compound is introduced into a mass spectrometer. The mass spectrometer provides a mass spectrum that serves as a chemical fingerprint, allowing for the identification of the compound based on its characteristic fragmentation pattern. GC-MS is particularly useful for analyzing complex mixtures and can detect trace amounts of this compound. Studies on the pyrolysis of pyroglutamic acid and other amino acids have utilized GC-MS to identify the resulting diketopiperazines. mdpi.com

X-ray Crystallography for Three-Dimensional Structure and Conformation

While a crystal structure for this compound is not published, the crystal structure of a related cyclic dipeptide, cyclo(L-Asp-L-Asp), has been determined. researchgate.net This structure provides valuable insights into the probable conformation of the diketopiperazine ring and the orientation of the side chains in a DKP containing aspartic acid residues.

In the study of cyclo(L-Asp-L-Asp), the compound was found to crystallize in the triclinic space group P1. researchgate.net The asymmetric unit contained two independent molecules, designated A and B. researchgate.net The diketopiperazine ring in both molecules adopts a non-planar conformation, a common feature for this class of compounds. The deviation from planarity is a key structural characteristic of DKPs.

The side chains of the two aspartic acid residues in each molecule of cyclo(L-Asp-L-Asp) were observed to adopt different conformations. One side chain is in an extended conformation, lying approximately parallel to the plane of the DKP ring, while the other is in a coiled conformation, positioned away from the ring. researchgate.net This conformational difference in the side chains highlights the flexibility and potential for varied interactions with biological targets.

Crystal Data for a Related Compound: Cyclo(L-Asp-L-Asp)

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C8H10N2O6 |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a (Å) | 5.0829(3) |

| b (Å) | 5.0285(4) |

| c (Å) | 18.8765(10) |

| α (°) | 88.95(2) |

| β (°) | 83.72(2) |

| γ (°) | 74.79(2) |

| Volume (Å3) | 462.75(5) |

| Z | 2 |

Note: The data presented is for cyclo(L-Asp-L-Asp), a structurally related diketopiperazine, as specific crystallographic data for this compound is not available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chirality and Secondary Structure

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.govacs.org It is a particularly valuable tool for studying the conformation of peptides and proteins in solution. nih.gov The CD spectrum of a diketopiperazine is sensitive to the conformation of the DKP ring and the nature and orientation of the amino acid side chains.

Specific CD spectroscopic data for this compound are not available. However, studies on other proline-containing diketopiperazines provide a framework for understanding the potential chiroptical properties of this molecule. The pyroglutamic acid residue in this compound is structurally related to proline, both being cyclic amino acids.

The CD spectra of proline-containing DKPs, such as cyclo(L-Pro-L-Phe) and cyclo(L-Pro-L-Tyr), typically exhibit characteristic bands in the far-UV region (around 190-250 nm) that are associated with the n→π* and π→π* electronic transitions of the amide chromophores within the diketopiperazine ring. psu.edu The signs and magnitudes of these CD bands are highly dependent on the conformation of the bicyclic ring system and the interactions of the side chains. psu.edu

For instance, studies on cyclo(L-Pro-D-Tyr) and cyclo(L-Pro-D-Phe) have shown that a folded conformation, where the aromatic ring is positioned over the diketopiperazine ring, gives rise to a distinct CD spectrum. psu.edu In contrast, cyclo(L-Pro-L-Tyr) and cyclo(L-Pro-L-Phe) can adopt a different folded conformation in polar solvents. psu.edu

The CD spectrum of a glycosylated serine-proline-4-nitroanilide peptide, which contains a proline residue, showed a maximum at 220 nm, a feature that was absent in the non-glycosylated counterpart, indicating the sensitivity of CD spectroscopy to structural modifications.

Illustrative CD Spectral Features of Proline-Containing Diketopiperazines

| Compound | Solvent | Key Spectral Features | Reference |

|---|---|---|---|

| cyclo(L-Pro-D-Tyr) | Polar and Nonpolar | Indicates a folded conformation with the aromatic ring over the DKP ring. | psu.edu |

| cyclo(L-Pro-L-Tyr) | Polar | Suggests a novel folded-type conformation. | psu.edu |

| Glycosylated H-Ser-Pro-NH-Np | Not specified | Maximum at 220 nm. |

Note: The data presented is for related proline-containing compounds to illustrate the principles of CD spectroscopy in the study of diketopiperazines, as specific CD data for this compound is not available.

Metabolic Fate and Stability of Pglu Asp Dkp in Biological Systems

Enzymatic Degradation Pathways of Diketopiperazines

Diketopiperazines are the smallest class of cyclic peptides and are noted for their unique structural and biological properties wikipedia.org. Their metabolic fate is largely governed by their resistance to enzymatic hydrolysis, a characteristic that sets them apart from their linear peptide counterparts.

The cyclic nature of the 2,5-diketopiperazine ring provides considerable resistance to degradation by common proteases researchgate.netnih.gov. Unlike linear peptides, which have exposed N- and C-termini and flexible backbones that are readily recognized by peptidases, the constrained conformation of the DKP ring sterically hinders access to the internal amide bonds. This structural feature is a primary reason for their enhanced stability in biological systems acs.org.

This inherent stability makes DKPs attractive scaffolds in medicinal chemistry, as they can overcome the poor metabolic properties often associated with linear peptides wikipedia.org. Research has demonstrated that cyclization is an effective strategy for increasing the metabolic stability of peptides, and DKPs represent the smallest and one of the most stable examples of this principle researchgate.netacs.org. While linear peptides containing pyroglutamyl (Pglu) or aspartyl (Asp) residues can be susceptible to specific peptidases, incorporating them into a DKP ring is expected to significantly enhance their resistance to enzymatic cleavage isnff-jfb.com. For instance, short-chain pyroglutamyl peptides are known to be resistant to digestion by endo- and exopeptidases isnff-jfb.com.

Table 1: Comparative Stability of Linear vs. Cyclic Peptides

| Feature | Linear Peptides | Diketopiperazines (Cyclic Peptides) |

| Structure | Flexible, with exposed termini | Rigid, constrained six-membered ring |

| Proteolytic Susceptibility | Generally high; readily cleaved by peptidases | Generally low; resistant to most proteases researchgate.netnih.gov |

| Metabolic Half-life | Often short | Generally longer |

| Key Advantage | Can be designed to fit specific enzyme active sites | Enhanced metabolic stability and improved pharmacokinetic potential wikipedia.org |

While highly resistant, the DKP ring is not entirely impervious to enzymatic degradation. Specific microbial enzymes have been identified that can hydrolyze the amide bonds of certain DKPs. The biosynthesis and degradation of DKPs are catalyzed by enzymes such as nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs) in microorganisms nih.gov.

Bioavailability and Systemic Distribution in Preclinical Models

The physicochemical properties of DKPs, including their stability and compact structure, can contribute to favorable bioavailability and distribution profiles.

Following absorption, DKPs can be distributed throughout the body. Preclinical studies using radiolabeled DKP scaffolds in mice have shown that these molecules can distribute systemically. These studies have observed the presence of DKP carriers in various tissues, highlighting their potential to reach different biological compartments. The specific distribution pattern of Pglu-Asp DKP would be influenced by its polarity, size, and interactions with plasma proteins and tissue components.

Chemical Stability in Biological Matrices

Beyond enzymatic degradation, the chemical stability of a compound in biological fluids such as blood plasma is crucial for its in vivo lifetime. The DKP ring is chemically robust under physiological conditions of pH and temperature.

Lyophilized peptides are generally more stable than those in solution, and storage at low temperatures is recommended to minimize degradation . In solution, potential degradation pathways for peptides include hydrolysis, particularly for sequences containing aspartic acid, which can form a cyclic imide intermediate . However, the rigid, pre-cyclized structure of a DKP containing an aspartyl residue, like this compound, is inherently less susceptible to this type of internal rearrangement and subsequent cleavage compared to a flexible linear peptide. The formation of pyroglutamic acid from an N-terminal glutamine is a common degradation pathway for linear peptides, but in this compound, the pyroglutamyl residue is already part of the stable ring structure . Therefore, this compound is expected to exhibit high chemical stability in biological matrices like plasma.

Table 2: Summary of Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

| This compound | cyclo(Pyroglutamyl-Aspartyl) or (3S,8S)-8-(carboxymethyl)-1,4-diazabicyclo[4.3.0]nonane-2,5-dione |

| DKP | Diketopiperazine |

| cyclo(His-Pro) | cyclo(Histidyl-Prolyl) |

| NRPSs | Nonribosomal Peptide Synthetases |

| CDPSs | Cyclodipeptide Synthases |

Influence of pH and Temperature on DKP Ring Integrity

The stability of the diketopiperazine (DKP) ring is significantly influenced by environmental factors such as pH and temperature. The integrity of the amide bonds within the DKP ring of this compound is susceptible to hydrolysis, particularly under conditions of extreme pH.

In aqueous solutions, the DKP ring can undergo hydrolysis, leading to the formation of the linear dipeptide, which can be further broken down into its constituent amino acids. The rate of this hydrolysis is highly dependent on the pH of the surrounding medium. Generally, the DKP ring is most stable in the neutral pH range.

Effect of pH:

Research on various diketopiperazines has shown that the DKP ring exhibits considerable stability around neutral pH (approximately 6-8). However, under acidic or alkaline conditions, the rate of hydrolysis increases significantly.

Acidic Conditions (pH < 3): In strongly acidic environments, the amide bonds of the DKP ring are susceptible to acid-catalyzed hydrolysis. This process involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water.

Alkaline Conditions (pH > 8): In alkaline solutions, the hydrolysis is base-catalyzed. The hydroxide ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon. This leads to the opening of the DKP ring.

While specific kinetic data for this compound is not extensively available in the public domain, the general behavior of DKPs suggests a similar pattern of stability. The following table illustrates the hypothetical stability profile of this compound at various pH values based on the known behavior of other DKPs.

Table 1: Illustrative pH-Dependent Stability of this compound at 37°C

| pH | Predominant Species | Half-life (t½) | Primary Degradation Product |

| 2.0 | This compound | Hours | L-pyroglutamyl-L-aspartic acid |

| 4.0 | This compound | Days | L-pyroglutamyl-L-aspartic acid |

| 7.4 | This compound | Months | Minimal degradation |

| 9.0 | This compound | Days | L-pyroglutamyl-L-aspartic acid |

| 12.0 | This compound | Hours | L-pyroglutamyl-L-aspartic acid |

This table presents illustrative data based on the general stability profiles of diketopiperazines.

Effect of Temperature:

Temperature is another critical factor that influences the rate of DKP ring hydrolysis. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of degradation. The relationship between temperature and the reaction rate is often described by the Arrhenius equation, which indicates an exponential increase in the rate constant with temperature.

Elevated temperatures can provide the necessary activation energy for the hydrolysis of the amide bonds in the DKP ring, even at neutral pH where the compound is otherwise relatively stable. Therefore, for applications involving thermal processing or long-term storage, the thermal stability of this compound is a crucial consideration.

The following interactive table provides a hypothetical representation of the effect of temperature on the stability of this compound at a physiological pH of 7.4.

Table 2: Illustrative Temperature-Dependent Stability of this compound at pH 7.4

| Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |

| 4 | Very Long | Very Low |

| 25 | Long | Low |

| 37 | Months | Moderate |

| 60 | Days | High |

| 100 | Hours | Very High |

This table presents illustrative data based on the general principles of chemical kinetics and the known thermal lability of similar peptide structures.

Oxidative Stability in Biological Environments

Biological environments are characterized by the presence of various reactive oxygen species (ROS), such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These ROS can potentially interact with and modify the structure of endogenous and exogenous compounds, including DKPs. The oxidative stability of this compound is therefore an important aspect of its metabolic fate.

The susceptibility of a molecule to oxidation depends on its chemical structure. For this compound, the potential sites for oxidation would include the pyroglutamyl and aspartyl side chains, as well as the DKP ring itself, although the amide bonds are generally less prone to oxidation compared to other functional groups.

The pyroglutamyl residue is relatively stable towards oxidation. The aspartyl residue, with its carboxylic acid side chain, is also not highly susceptible to direct oxidation by common biological ROS. However, under conditions of significant oxidative stress, more aggressive species like the hydroxyl radical could potentially lead to decarboxylation or other modifications.

To date, there is a lack of specific research focusing on the oxidative degradation of this compound in biological systems. However, based on the chemical nature of its constituent amino acids, it is reasonable to hypothesize that this compound would exhibit a degree of stability against mild oxidative stress.

In the absence of specific experimental data, a qualitative assessment of the potential for oxidative degradation is presented below.

Table 3: Hypothetical Oxidative Stability Profile of this compound

| Reactive Oxygen Species (ROS) | Potential for Reaction with this compound | Putative Oxidative Modification |

| Superoxide (O₂⁻) | Low | Minimal to none |

| Hydrogen Peroxide (H₂O₂) | Low | Minimal to none under physiological conditions |

| Hydroxyl Radical (•OH) | Moderate | Potential for side-chain modification or ring opening |

This table provides a hypothetical assessment based on the known reactivity of ROS with amino acid residues.

Further research, including in vitro studies using cell-free systems and in vivo metabolic studies, is necessary to fully elucidate the oxidative stability of this compound in complex biological environments. Such studies would provide valuable insights into its metabolic pathway and potential for interactions with endogenous oxidative processes.

Computational and Structural Biology Approaches in Pglu Asp Dkp Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Pglu-Asp DKP) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on binding affinity or energy. Lower binding energy scores typically indicate a more stable and favorable interaction. Through this modeling, researchers can visualize how this compound might fit into the active site of a target protein. It allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

For instance, in studies of other diketopiperazine derivatives, molecular docking has successfully identified key amino acid residues within receptor binding pockets that are critical for affinity and selectivity. nih.govnih.gov A representative docking study on a DKP derivative against a target like the SARS-CoV-2 spike protein's receptor-binding domain (RBD) revealed specific interactions with hotspot amino acid residues required for viral entry. nih.gov Similarly, docking of DKP antagonists into the oxytocin (B344502) receptor (OTR) identified a binding cavity among transmembrane helices and highlighted crucial hydrogen bonds and π–π stacking interactions with specific residues like Gln119, Gln295, and Phe311. nih.gov Applying this approach to this compound would enable the screening of potential protein targets and provide hypotheses about its mechanism of action, which can then be tested experimentally.

Table 1: Illustrative Example of Molecular Docking Data for a Ligand

This table represents the type of data generated from a molecular docking experiment, showing the binding affinity and key interacting residues for a hypothetical ligand with its protein target.

| Parameter | Value / Description |

| Ligand | This compound (Hypothetical) |

| Protein Target | Example Receptor X |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR-103, ASP-126, SER-117 |

| Types of Interactions | Hydrogen bonds with the carboxyl group of the Asp side chain; Pi-cation interaction with the pyroglutamyl ring. |

Molecular Dynamics Simulations for Conformational Studies

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the flexibility of the ligand and the receptor, the stability of their binding pose, and the influence of the surrounding solvent environment. nih.gov

Furthermore, when applied to a ligand-receptor complex identified through docking, MD simulations can assess the stability of the predicted binding mode. nih.gov Researchers can monitor key interactions, such as hydrogen bonds, over the course of the simulation to see if they are maintained. For example, MD simulations of the cyclotide kalata B1, which contains a glutamic acid residue, were used to understand its selective binding to lipid membranes containing phosphatidylethanolamine. nih.gov The simulations revealed that an ionic interaction between the glutamate's carboxyl group and the lipid headgroup was crucial for initiating and stabilizing the binding. nih.gov A similar approach for this compound could elucidate the atomistic details of its interactions with target proteins or membranes, providing a more complete and accurate picture than docking alone.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule determine its activity, and this relationship can be described by a mathematical model. QSAR is a powerful tool in drug discovery for optimizing lead compounds and predicting the activity of novel, yet-to-be-synthesized molecules.

To perform a QSAR study on this compound, one would first need a dataset of structurally related DKP analogs with experimentally measured biological activities against a specific target. Then, various molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric parameters) are calculated for each analog. Statistical methods are used to build a model that links these descriptors to the observed activity.

Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. For example, a CoMSIA study on DKP derivatives as oxytocin receptor antagonists generated models that successfully predicted the activity of new compounds and provided a map indicating where bulky, electropositive, or hydrogen-bond-donating groups would enhance or diminish antagonist potency. nih.gov Such an analysis for this compound analogs could guide chemical synthesis efforts to create derivatives with improved therapeutic properties.

Bioinformatics and Genome Mining for DKP-Related Gene Clusters

Many natural products, including diketopiperazines, are secondary metabolites produced by microorganisms like bacteria and fungi. nih.gov The genes responsible for their production are typically organized together in the genome in what are known as Biosynthetic Gene Clusters (BGCs). researchgate.netmdpi.com Bioinformatics and genome mining have revolutionized the discovery of these natural products by allowing researchers to find the BGCs directly within an organism's DNA sequence. nih.govresearchgate.net

This process begins with the sequencing of a microorganism's genome. Specialized bioinformatics tools are then used to scan the genome for genes that encode the core enzymes responsible for DKP biosynthesis. researchgate.net The two main enzyme families are nonribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPSs), which assemble the DKP scaffold from amino acid precursors. researchgate.netzjut.edu.cnnih.gov In addition to these core enzymes, BGCs often contain genes for "tailoring" enzymes, such as oxidoreductases or methyltransferases, which modify the initial DKP scaffold to create structural diversity. mdpi.com

Once a putative BGC is identified, its potential product can often be predicted based on the known functions of the enzymes it encodes. The ultimate proof of function comes from heterologous expression, where the entire BGC is cloned and transferred into a well-characterized host organism, which then produces the compound for isolation and structural elucidation. nih.govresearchgate.net This genomics-guided approach is a powerful strategy to uncover novel DKPs and understand their biosynthetic pathways. nih.govresearchgate.net

Table 2: Common Bioinformatics Tools for Genome Mining of Diketopiperazine BGCs

| Tool | Function | Application in DKP Research |

| antiSMASH | (antibiotics & Secondary Metabolite Analysis Shell) Identifies and annotates BGCs of all known classes in bacterial and fungal genomes. mdpi.comresearchgate.net | Widely used to detect NRPS, CDPS, and other BGCs potentially responsible for producing DKPs. mdpi.com |

| PRISM | (Prediction of Secondary Metabolite Gene Clusters) Predicts BGCs and the chemical structure of their products. researchgate.net | Used to identify BGCs and predict the structures of the resulting DKPs or other natural products. |

| BiG-SCAPE | (Biosynthetic Gene Cluster-Similarity, Clustering And Prospecting Engine) Groups related BGCs into gene cluster families (GCFs) to explore biosynthetic diversity. zjut.edu.cn | Helps to classify newly found DKP-related BGCs and compare them to known clusters. zjut.edu.cn |

| BLAST | (Basic Local Alignment Search Tool) Finds regions of local similarity between sequences, allowing for gene function prediction based on homology. | Used to search for genes homologous to known NRPSs, CDPSs, or tailoring enzymes involved in DKP biosynthesis. |

Design and Development of Pglu Asp Dkp Analogues and Peptidomimetics

Diketopiperazines as Scaffolds for Peptidomimetic Design

Diketopiperazines are the smallest possible cyclic peptides, formed by the condensation of two α-amino acids. This rigid, six-membered ring structure serves as an excellent scaffold for peptidomimetic design, which aims to create molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.gov The conformational constraint imposed by the DKP ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. baranlab.org

The use of a DKP scaffold is particularly relevant when designing mimetics of peptides containing N-terminal pyroglutamic acid (pGlu), such as the hemoregulatory peptide pGlu-Glu-Asp-Cys-Lys (pEEDCK). mdpi.com Linear peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. mdpi.comnih.gov By incorporating the key pharmacophoric elements, such as the side chains of pGlu and aspartic acid (Asp), onto the rigid DKP framework, it is possible to create analogues that retain biological activity while exhibiting superior stability. mdpi.comnih.gov This approach allows for the spatial orientation of crucial functional groups in a predictable manner, mimicking the bioactive conformation of the parent peptide. researchgate.net The DKP structure itself is resistant to enzymatic degradation and can improve properties like cell permeability, making it a valuable tool in transforming bioactive peptides into viable drug candidates. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Pglu-Asp DKP Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological function, guiding the rational design of more potent and selective compounds. acs.orgmdpi.com For this compound derivatives, SAR studies would systematically explore how modifications to the core structure and its substituents affect a specific biological activity, such as hematoregulation, a known function of the parent peptide pEEDCK. nih.govnih.gov

A key area of investigation involves modifying the side chains corresponding to the original pGlu and Asp residues. For instance, altering the length or acidity of the aspartic acid side chain or modifying the lactam ring of the pyroglutamic acid portion could reveal critical interactions with the target receptor. nih.gov Further SAR studies could involve substitutions at other positions on the DKP ring or N-alkylation to probe the steric and electronic requirements for activity. nih.govresearchgate.net

An SAR study on a related hemoregulatory peptide dimer provides a template for how such an investigation could proceed. acs.org Researchers found that the dipeptide sequence pGlu-Glu was a key pharmacophore region. acs.org By creating various analogues with substitutions at these positions and cyclizing the active fragments, they successfully designed conformationally constrained mimetics with retained biological activity. acs.org

Table 1: Representative SAR Data for Hematopoietic Peptide Analogues

This table illustrates a hypothetical SAR study for this compound derivatives, based on published methodologies for related compounds. The data shows how modifications to the core structure could influence inhibitory activity against a target like Colony Forming Units-Granulocyte/Macrophage (CFU-GM).

| Compound ID | R1 (pGlu side chain) | R2 (Asp side chain) | Modification | IC50 (nM) for CFU-GM Inhibition |

| Pglu-Asp-DKP | (CH2)2-CO- | -CH2COOH | Parent Compound | 10 |

| Analog 1A | (CH2)2-CO- | -CH2CONH2 | Amidation of Asp side chain | 500 |

| Analog 1B | (CH2)2-CO- | -CH2CH2COOH | Extension of Asp side chain (to Glutamic acid analogue) | 25 |

| Analog 1C | (CH2)3-CO- | -CH2COOH | Ring expansion of pGlu analogue | 150 |

| Analog 1D | (CH2)2-CO- | -CH2COOH | N-methylation of DKP ring | 5 |

Note: The data in this table is illustrative and based on principles from related SAR studies. acs.orgnih.gov

Rational Design of Diketopiperazine-Based Biologically Active Compounds

Rational design leverages structural information from both the ligand and its biological target to create compounds with enhanced properties. nih.govacs.org The design of this compound-based compounds begins with identifying the key pharmacophoric features of the parent molecule responsible for its activity. In the context of the hemoregulatory peptide pEEDCK, the pGlu and Asp residues are part of the essential pharmacophore. acs.org

The DKP scaffold serves as a three-dimensional template to arrange these key functional groups in a stable, bioactive conformation. researchgate.net Computational modeling can be employed to predict the optimal spatial arrangement of the pGlu and Asp side chains for binding to the target receptor. nih.gov Based on these models, synthetic chemists can design and create a library of this compound analogues with diverse substituents. These rationally designed compounds can then be screened for biological activity, and the results are used to refine the computational models in an iterative process. acs.org This cycle of design, synthesis, and testing allows for the optimization of properties like binding affinity, selectivity, and metabolic stability. acs.orgnih.gov

For example, if the acidic side chain of aspartic acid is crucial for a salt-bridge interaction with the receptor, analogues can be designed to enhance this interaction by modifying the chain length or acidity. acs.org Similarly, if the pGlu moiety fits into a specific hydrophobic pocket, modifications can be made to improve this fit. This approach led to the discovery of low molecular weight, active hematoregulatory agents derived from a more complex peptide dimer. acs.org

Strategies for Enhancing Enzymatic Stability and Bioavailability via DKP Scaffolds

A major hurdle for peptide-based drugs is their poor enzymatic stability and low oral bioavailability. nih.gov Peptides are rapidly broken down by proteases in the digestive system and bloodstream. researchgate.netroyalsocietypublishing.org The formation of pyroglutamic acid and diketopiperazines are known pathways of peptide degradation and modification in nature. isnff-jfb.comsciopen.comroyalsocietypublishing.org Medicinal chemistry can harness this by proactively incorporating the stable DKP ring into a drug's design.

The DKP scaffold is inherently resistant to proteolysis. mdpi.com By converting a linear peptide fragment like pGlu-Asp into a cyclic DKP, the amide bonds become part of a rigid ring structure, which is a poor substrate for most proteases. mdpi.comresearchgate.net This single modification can dramatically increase the metabolic half-life of the molecule. nih.gov

Furthermore, cyclization can improve bioavailability. The rigid DKP structure can mask polar amide bonds, reducing the hydrogen bonding capacity and increasing the lipophilicity of the molecule, which can facilitate passage across cell membranes. nih.govnih.gov Studies have shown that modified peptides like DKPs and β-aspartyl isopeptides can survive gastrointestinal digestion and enter circulation, unlike most normal peptides. isnff-jfb.comisnff-jfb.comsciopen.com Therefore, using a this compound scaffold is a key strategy to transform a biologically active but unstable peptide motif into a more robust and potentially orally active therapeutic candidate. mdpi.comresearchgate.net

Advanced Research Methodologies and Future Directions in Pglu Asp Dkp Studies

Development of Novel Analytical Methods for Pglu-Asp DKP Detection and Quantification

The accurate detection and quantification of specific diketopiperazines like this compound from complex biological matrices are paramount for understanding their function. Research has moved beyond simple detection to sophisticated, high-throughput analytical workflows.

Modern analytical chemistry provides a suite of powerful tools for the identification and quantification of DKPs. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique, allowing for the sensitive and specific detection of these compounds. sciopen.comisnff-jfb.com For pyroglutamyl-containing peptides, specific LC-MS/MS methods like precursor ion scanning, which targets the characteristic immonium ion from the pyroglutamyl residue, have been successfully used for identification in complex mixtures like fermented foods. washokujapan.jp This targeted approach would be highly applicable for screening samples for this compound. Furthermore, high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF), provide accurate mass measurements, which are crucial for the annotation and identification of novel or unexpected DKPs in untargeted metabolomics studies. acs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains indispensable for the de novo structural elucidation of novel DKPs. scielo.org.mxnih.gov One- and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are used to determine the precise connectivity of atoms and the relative stereochemistry of the molecule. scispace.comfrontiersin.org For determining the absolute configuration of chiral centers within the DKP, which is critical for biological activity, researchers can compare NMR and circular dichroism (CD) data of the natural isolate with synthesized standards. scispace.comclockss.org

Thermoanalytical methods, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offer another angle for research. mdpi.com These techniques are used to study the kinetics of DKP formation, such as the intramolecular cyclization of precursor peptides, and to evaluate their thermal stability. conicet.gov.arresearchgate.netresearchgate.net This information is valuable for understanding the compound's formation pathways and for developing stable pharmaceutical formulations.

Table 1: Advanced Analytical Methodologies for DKP Analysis

| Methodology | Application for this compound | Key Advantages | Citations |

|---|---|---|---|

| LC-MS/MS (MRM) | Targeted quantification in biological samples (e.g., plasma, cell cultures, fermented foods). | High sensitivity and specificity; suitable for complex matrices. | sciopen.comisnff-jfb.comwashokujapan.jpresearchgate.net |

| LC-HRMS (Q-TOF) | Untargeted screening and identification of novel DKPs; formula determination. | High mass accuracy; allows for the discovery of unknown compounds. | acs.orgmdpi.com |

| NMR Spectroscopy | Complete structural elucidation, including stereochemistry. | Provides definitive structural information. | scielo.org.mxnih.govscispace.comfrontiersin.orgclockss.org |

| Thermoanalytical (TGA/DSC) | Studying the kinetics of formation from precursor peptides and thermal stability. | Provides data on physicochemical properties and degradation pathways. | conicet.gov.arresearchgate.netresearchgate.net |

Application of Synthetic Biology for Enhanced DKP Production

Natural sources often yield low titers of specific DKPs. Synthetic biology offers a transformative approach to overcome this limitation by engineering microbial "cell factories" for the high-efficiency production of desired compounds like this compound. kyushu-u.ac.jpzkbs-online.de This field combines engineering principles with biology to design and construct new biological parts, devices, and systems. frontiersin.orgmdpi.commdpi.com

A primary strategy involves the design of novel biosynthetic pathways and their introduction into a robust microbial chassis, such as Escherichia coli or various yeast species. frontiersin.org For this compound, this would involve heterologously expressing the necessary enzymes. This could include a glutaminyl cyclase (QC), which catalyzes the conversion of an N-terminal glutamic acid to pyroglutamic acid, and a cyclodipeptide synthase (CDPS) or a nonribosomal peptide synthetase (NRPS) to catalyze the cyclization of the pGlu-Asp dipeptide. mobitec.comresearchgate.net

Key to enhancing production is the optimization of the microbial chassis. This can involve metabolic engineering to increase the precursor supply (in this case, glutamic acid and aspartic acid), balancing the expression of pathway enzymes, and eliminating competing metabolic pathways. frontiersin.org Advanced techniques like modular pathway assembly and the development of dynamic sensor-regulator systems allow for the fine-tuning of the biosynthetic pathway in response to cellular conditions, maximizing yield and minimizing metabolic burden on the host cell.

Table 2: Synthetic Biology Strategies for DKP Production

| Strategy | Description | Relevance for this compound | Citations |

|---|---|---|---|

| Heterologous Pathway Expression | Introducing genes for DKP biosynthesis from a native producer into a robust host like E. coli. | Allows for production in a well-understood, fast-growing organism. | frontiersin.org |

| Chassis Engineering | Modifying the host's metabolism to direct more resources towards precursor amino acids. | Increases the available pool of glutamic acid and aspartic acid for synthesis. | mdpi.commdpi.com |

| Enzyme Engineering | Modifying biosynthetic enzymes (e.g., CDPS, NRPS) to improve their activity or specificity. | Could be used to create a synthase specifically tailored for Pglu-Asp. | |

| Dynamic Regulation | Using biosensors to control the expression of biosynthetic genes in response to cell density or metabolites. | Optimizes production and reduces toxicity to the host cell. | frontiersin.org |

Emerging Roles of Diketopiperazines in Interkingdom Chemical Communication

Diketopiperazines are increasingly recognized as important signaling molecules in quorum sensing (QS), the process of cell-to-cell communication that allows bacteria to coordinate group behaviors. nih.gov This communication is not restricted to a single species; DKPs can act as signals between different bacterial species and even across biological kingdoms, influencing interactions between bacteria and their eukaryotic hosts, such as plants, fungi, and animals. nih.govfrontiersin.org

Research has shown that DKPs can modulate virulence factor production, biofilm formation, and motility in various bacteria. nih.gov For example, specific DKPs produced by one bacterium can interfere with the QS systems of another, a phenomenon known as quorum quenching. This inter-species signaling has significant implications in polymicrobial environments, such as the human gut or the soil microbiome.

A key future direction for a novel compound like this compound is to investigate its potential role in interkingdom signaling. mdpi.com This would involve screening for its ability to influence QS-regulated behaviors in reporter strains, identifying the specific receptors it may interact with, and determining its effect on host-microbe interactions. For instance, studies could explore whether this compound can modulate the virulence of pathogenic bacteria or influence the symbiotic relationship between beneficial microbes and a plant host.

Table 3: Examples of DKPs in Chemical Communication

| DKP Molecule | Producing Organism(s) | Observed Effect | Research Focus | Citations |

|---|---|---|---|---|

| cyclo(Pro-Leu) | Cronobacter sakazakii, Bacillus cereus | Acts as a QS signal between these two species, explaining their coexistence. | Cross-species communication | nih.gov |

| General DKPs | Various Gram-negative bacteria | Modulate LuxR-type proteins, affecting gene expression. | Interspecies signaling | |

| This compound (Hypothetical) | Unknown | Potential to modulate virulence, biofilm formation, or host responses. | Discovery of novel signaling roles |

Integration of Omics Data in Diketopiperazine Research

The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level view of DKP biology. This approach is essential for discovering novel DKPs and elucidating their biosynthetic pathways. mdpi.com

A typical workflow for studying a compound like this compound begins with untargeted metabolomics using LC-HRMS to detect the molecule in extracts from a producing organism. acs.org Once the presence of the DKP is confirmed, the genome of the organism is sequenced and analyzed with bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This genome mining approach identifies putative biosynthetic gene clusters (BGCs) that may be responsible for producing the compound.

By correlating the metabolomic data (the presence of the DKP) with the genomic data (the presence of a specific BGC), researchers can form a strong hypothesis about the genetic basis of its production. This hypothesis can then be confirmed experimentally, for example, by knocking out a key gene in the predicted cluster and observing the disappearance of the DKP from the metabolic profile, or by heterologously expressing the cluster in a different host to see if it gains the ability to produce the compound. This integrated approach accelerates the discovery process, moving from compound detection to genetic understanding with much greater efficiency.

Table 4: Integrated Omics Workflow for DKP Research

| Omics Layer | Methodology | Objective |

|---|---|---|

| Metabolomics | LC-HRMS analysis of organism extracts. | Detect and identify this compound and other related metabolites. |

| Genomics | Whole-genome sequencing and analysis with tools like antiSMASH. | Identify the biosynthetic gene cluster (BGC) responsible for production. |

| Transcriptomics | RNA-Seq to measure gene expression under different conditions. | Identify which genes in the BGC are active during DKP production. |

| Proteomics | Mass spectrometry-based analysis of protein expression. | Confirm the translation and presence of the biosynthetic enzymes. |

| Data Integration | Correlate the presence of the metabolite with the expression of the BGC. | Link the gene to the function and confirm the biosynthetic pathway. |

Methodological Innovations in Mechanistic In Vitro and In Vivo Studies

Understanding the biological function and mechanism of action of this compound requires innovative and robust experimental models, both in the laboratory (in vitro) and in living organisms (in vivo).

In vitro studies are the first step in characterizing bioactivity. For a novel DKP, this could involve a wide range of assays. High-throughput screening (HTS) of compound libraries against various cellular targets can quickly identify potential biological activities. mobitec.com For example, if a neuroprotective effect is hypothesized, assays using neuronal cell cultures subjected to stressors like oxidative or excitotoxic damage would be employed. researchgate.net To determine the molecular target, researchers can use receptor binding assays or enzyme activity assays, such as those developed for glutaminyl cyclase. mobitec.com

Promising in vitro results must be validated in in vivo models to assess efficacy in a complex biological system. The choice of model depends on the hypothesized activity. For instance, if this compound is thought to have anti-inflammatory properties, a mouse model of colitis could be used, where disease progression is monitored after oral administration of the compound. researchgate.net For potential hematopoietic activity, researchers might use irradiated mouse models to see if the compound accelerates the recovery of blood-forming stem cells. mdpi.com Studies on bioavailability and pharmacokinetics are also critical in vivo steps, often using radiolabeled compounds to track their absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net These advanced models are crucial for translating basic discoveries into potential therapeutic applications.

Table 5: Innovative Models for Mechanistic Studies

| Study Type | Model/Technique | Application for this compound | Citations |

|---|---|---|---|

| In Vitro | High-Throughput Screening (HTS) | Rapidly screen for a wide range of biological activities (e.g., antimicrobial, anticancer). | mobitec.com |

| Cell-based Assays | Test for specific effects, such as neuroprotection in neuronal cultures or anti-inflammatory effects in immune cells. | researchgate.net | |

| Enzyme Inhibition Assays | Determine if the compound inhibits specific enzymes, such as proteases or cyclases. | mobitec.com | |

| In Vivo | Disease Models (e.g., mouse colitis model) | Evaluate therapeutic efficacy in a living organism. | researchgate.net |

| Pharmacokinetic Studies | Determine how the compound is absorbed, distributed, and cleared by the body. | researchgate.net | |

| Host-Microbe Interaction Models | Assess effects on gut microbiota or pathogen virulence in animal models. | researchgate.net |

Q & A

Q. What are the standard protocols for synthesizing Pglu-Asp DKP, and how can purity be validated?

Methodological Answer: this compound synthesis typically involves cyclization of pyroglutamic acid (Pglu) and aspartic acid (Asp) residues under controlled conditions. A common approach is solution-phase peptide synthesis using carbodiimide coupling agents (e.g., EDC/HOBt) followed by cyclization via intramolecular amide bond formation . Purity validation requires:

- High-Performance Liquid Chromatography (HPLC): To assess homogeneity (≥95% purity threshold recommended) .

- Mass Spectrometry (MS): For molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR): To verify structural integrity (e.g., characteristic diketopiperazine ring protons at δ 3.5–4.5 ppm) .

GLP-compliant documentation of all steps, including raw data from analytical instruments, is critical for reproducibility .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Circular Dichroism (CD): Detects conformational stability in solution, particularly for chiral centers in the DKP ring .

- X-ray Crystallography: Provides atomic-level resolution for solid-state structure validation (ideal for resolving stereochemical ambiguities) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups (e.g., amide I band at ~1650 cm⁻¹) .

Cross-validation using at least two orthogonal techniques minimizes instrumentation bias .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound synthesis while minimizing byproducts?

Methodological Answer: Yield optimization requires systematic parameter screening:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to aqueous systems .

- Temperature Control: Lower temperatures (0–4°C) reduce racemization but may slow reaction kinetics; kinetic studies using LC-MS can identify optimal conditions .

- Catalyst Screening: Enzymatic catalysts (e.g., immobilized lipases) improve stereoselectivity and reduce epimerization byproducts .

Design-of-Experiments (DoE) frameworks, such as factorial designs, are recommended to evaluate interactions between variables .

Q. What methodologies are recommended for resolving discrepancies in bioactivity data across studies on this compound?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., cell line variability, assay protocols) .

- Dose-Response Reassessment: Validate potency (IC₅₀/EC₅₀) across standardized models (e.g., HEK293 vs. primary cells) to isolate context-dependent effects .

- Structural-Activity Relationship (SAR) Studies: Compare bioactivity of this compound analogs to pinpoint critical functional groups .

Data contradictions often arise from non-GLP-compliant studies; prioritize peer-reviewed studies with full raw data disclosure .

Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) profile of this compound?

Methodological Answer:

- In Vitro Models: Use Caco-2 cell monolayers to assess permeability and metabolic stability in liver microsomes .

- In Vivo Studies: Employ radiolabeled (³H/¹⁴C) this compound in rodent models, with LC-MS/MS quantification in plasma/tissues .

- Compartmental Modeling: Apply nonlinear mixed-effects modeling (NONMEM) to estimate absorption/distribution parameters .

GLP standards mandate rigorous calibration of analytical instruments and independent data auditing .

Data Analysis & Reporting

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Methodological Answer:

- Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism .

- ANOVA with Post Hoc Tests: Compare treatment groups while controlling for false discovery rates (e.g., Benjamini-Hochberg correction) .

- Survival Analysis: For longitudinal studies, use Kaplan-Meier estimators and Cox proportional hazards models .

Raw data must be archived with metadata (e.g., instrument settings, sample IDs) to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.